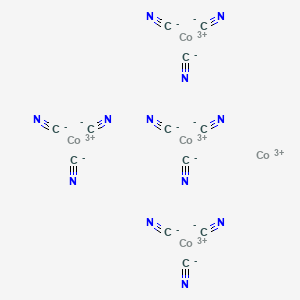
2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride
Overview
Description
2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride is a compound with the molecular weight of 285.73 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3O3.ClH/c1-8-6-10 (15 (17)18)2-3-11 (8)12 (16)14-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3, (H,14,16);1H . This indicates the presence of a pyrrolidine ring and a nitro group attached to a benzamide group. The exact molecular structure would require further analysis.It has a molecular weight of 285.73 . Further physical and chemical properties would require additional analysis.
Scientific Research Applications
Anticancer Properties
- Synthesis and Biological Evaluation: Benzothiazole derivatives, related to 2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride, have been synthesized for potent antitumor activities. A study demonstrated that these compounds exhibit selective cytotoxicity against tumorigenic cell lines, suggesting their potential in cancer treatment (Yoshida et al., 2005).
Pharmacological Characterization
- Kappa-Opioid Receptor Antagonist: A compound related to this compound, specifically 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been identified as a high-affinity antagonist selective for kappa-opioid receptors. This finding indicates its potential use in treating depression and addiction disorders (Grimwood et al., 2011).
Synthesis and Characterization
- Synthesis of Related Compounds: The synthesis of related compounds, such as N-(Pyridin-3-yl)benzamide derivatives, has been explored for their anticancer activity. These studies contribute to the understanding of the chemical properties and potential therapeutic applications of compounds related to this compound (Mohan et al., 2021).
QSAR Modeling
- QSAR Modeling on Dopamine D2 Receptor Binding: QSAR modeling has been conducted on compounds similar to this compound, specifically focusing on their dopamine D2 receptor binding affinity. This research provides insights into the structural requirements for binding affinity, which can be crucial for drug development (Samanta et al., 2005).
Safety and Hazards
Future Directions
The pyrrolidine ring, a key component of 2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride, is a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space of this compound and its derivatives, and investigating the influence of steric factors on biological activity .
properties
IUPAC Name |
2-methyl-4-nitro-N-pyrrolidin-3-ylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-8-6-10(15(17)18)2-3-11(8)12(16)14-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTYEXDLSKAWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423033-67-3 | |
| Record name | Benzamide, 2-methyl-4-nitro-N-3-pyrrolidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B3047503.png)
![7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro-](/img/structure/B3047507.png)
![2-[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]ethanamine](/img/structure/B3047509.png)





![Pregn-5-en-20-one, 3,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (3beta,16alpha)-](/img/structure/B3047516.png)



![N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide](/img/structure/B3047524.png)
